molecular formula C8H6BrN3 B2714031 3-Bromo-1,5-naphthyridin-4-amine CAS No. 91477-46-2

3-Bromo-1,5-naphthyridin-4-amine

Cat. No.: B2714031
CAS No.: 91477-46-2
M. Wt: 224.061
InChI Key: KDQBIXVPVAJIPV-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Core Structures and Isomerism

Naphthyridines, also referred to as pyridopyridines, are a class of organic heterocyclic compounds consisting of two fused pyridine (B92270) rings. mdpi.comthieme-connect.de This fusion can occur in six different isomeric forms, depending on the relative positions of the nitrogen atoms and the shared carbon atoms. The six isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comthieme-connect.de The arrangement of the nitrogen atoms within the bicyclic system significantly influences the electron distribution and, consequently, the chemical reactivity and physical properties of each isomer. ekb.eg The 1,5-naphthyridine (B1222797) structure, the focus of this article, is characterized by nitrogen atoms at positions 1 and 5.

Historical Context of Naphthyridine Synthesis and Reactivity Research

The first synthesis of a naphthyridine derivative was accomplished by Reissert in 1893. mdpi.com However, it was not until 1927 that the parent unsubstituted 1,5-naphthyridine and 1,8-naphthyridine (B1210474) were synthesized. mdpi.com The synthesis of the remaining isomers, 1,6-, 1,7-, and 2,7-naphthyridine, followed in 1958, with the isolation of 2,6-naphthyridine (B1209661) completing the family in 1965. mdpi.com

Early synthetic methods for naphthyridines often mirrored those used for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, which typically involve the cyclization of an aminopyridine with a carbonyl compound. ekb.egencyclopedia.pub However, the lower electron density of the pyridine ring compared to the benzene (B151609) ring in aniline (B41778) often resulted in lower yields for these classical methods when applied to naphthyridine synthesis. ekb.eg Over the years, numerous other synthetic strategies have been developed, including cycloaddition reactions like the Povarov reaction, and cross-coupling reactions followed by cyclization. nih.govresearchgate.net The reactivity of naphthyridines has also been extensively studied, revealing similarities to quinolines. mdpi.com These compounds undergo a variety of reactions including electrophilic substitutions, nucleophilic substitutions, oxidations, reductions, and metal-catalyzed cross-coupling reactions. nih.govnih.gov

Importance of 1,5-Naphthyridine Scaffolds in Heterocyclic Chemistry

The 1,5-naphthyridine framework is a significant scaffold in heterocyclic chemistry due to its presence in a wide array of compounds with diverse applications. nih.govresearchgate.net Its unique structural and electronic properties make it an attractive building block for the synthesis of more complex molecules. The two nitrogen atoms in the 1,5-naphthyridine ring system act as hydrogen bond acceptors and sites for metal coordination, making these compounds valuable as ligands in coordination chemistry and catalysis. nih.govnih.gov Furthermore, the 1,5-naphthyridine core can be functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. This versatility has led to their use in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors. nih.gov

Rationale for Research on Halogenated Amino-Naphthyridines, focusing on Synthetic Accessibility and Chemical Transformations

Halogenated amino-naphthyridines are a particularly important subclass of naphthyridine derivatives. The presence of both a halogen atom and an amino group on the naphthyridine core provides a rich platform for a wide range of chemical transformations. The halogen atom, typically bromine or chlorine, serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. clockss.org This allows for the construction of complex molecular architectures with tailored properties.

The amino group, on the other hand, can be readily modified or can participate in hydrogen bonding interactions, which is a crucial aspect in the design of molecules with specific biological targets. The synthetic accessibility of halogenated amino-naphthyridines is often achieved through multi-step sequences starting from readily available pyridines. For instance, a common approach involves the synthesis of a halogenated naphthyridine followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. nih.gov Selective amination of dihalogenated naphthyridines can also be achieved under controlled conditions. nih.gov The interplay between the electron-withdrawing nature of the halogen and the electron-donating nature of the amino group influences the reactivity of the naphthyridine ring, opening up avenues for regioselective functionalization.

Scope and Organization of the Research Outline Pertaining to 3-Bromo-1,5-naphthyridin-4-amine

This article focuses specifically on the chemical compound This compound . The subsequent sections will delve into the detailed chemical information of this compound, including its identifiers, chemical formula, and molecular weight. A comprehensive table of all chemical compounds mentioned throughout this article will be provided at the end for easy reference. The information presented is based on established scientific literature and databases, providing an authoritative overview of this specific halogenated amino-naphthyridine.

Chemical Information for this compound

Property Value
Chemical Name This compound
CAS Number 91477-46-2
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.061 g/mol
Synonyms 4-Amino-3-bromo-1,5-naphthyridine
InChI Key KDQBIXVPVAJIPV-UHFFFAOYSA-N
Purity >95.0%

Data sourced from available chemical supplier information. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,5-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQBIXVPVAJIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 1,5 Naphthyridin 4 Amine and Its Derivatives

Reactivity of the Bromine Moiety

The bromine atom at the C-3 position of the 1,5-naphthyridine (B1222797) ring is a key site for functionalization. Its reactivity is primarily governed by the electron-deficient nature of the pyridine (B92270) ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo-Substituted Position

The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring system makes the carbon atoms, including the one bonded to the bromine, susceptible to attack by nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is a fundamental reaction for modifying the naphthyridine core.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

For instance, brominated 1,5-naphthyridine intermediates can undergo nucleophilic aromatic substitution with various amines in the presence of a base like cesium carbonate at elevated temperatures to yield the corresponding amino-substituted derivatives. mdpi.comnih.gov

Factors Influencing SNAr Reactivity and Regioselectivity

Several factors influence the rate and outcome of SNAr reactions on the 3-bromo-1,5-naphthyridin-4-amine scaffold:

Nucleophile Strength: Stronger nucleophiles generally react faster. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

Leaving Group Ability: While bromine is a good leaving group, the rate-determining step in SNAr is usually the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Therefore, the nature of the halogen can have a less pronounced effect on the reaction rate compared to other factors. masterorganicchemistry.com

The regioselectivity of nucleophilic attack on substituted naphthyridines is also a critical consideration. In the case of 1,5-naphthyridine, initial adduct formation in amination reactions with potassium amide in liquid ammonia (B1221849) is charge-controlled at lower temperatures, favoring attack at the C-2 position. wur.nl However, at higher temperatures, the reaction becomes thermodynamically controlled, and the site of addition can shift to the C-4 position. wur.nl

Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the palladium catalyst.

The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step and prevent catalyst deactivation.

Reactivity of the Amino Moiety

The amino group at the C-4 position is also a site for diverse chemical modifications, primarily through reactions targeting the nitrogen atom's lone pair of electrons.

Acylation, Alkylation, and Arylation Reactions of the Amine

The primary amino group of this compound can readily undergo a variety of reactions common to arylamines:

Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. beilstein-journals.org These reactions are often straightforward and proceed under mild conditions. beilstein-journals.org

Alkylation: Alkylation of the amino group can be achieved with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides an alternative route for controlled alkylation.

Arylation: The amino group can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a new carbon-nitrogen bond between the amino group and an aryl halide or triflate. organic-chemistry.org

Role of the Amine in Directing Further Functionalization

The amino group, being an electron-donating group, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the naphthyridine ring. However, due to the generally electron-deficient nature of the pyridine rings, such electrophilic substitutions are often challenging.

Electrophilic Substitution on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is comparable to that of quinoline (B57606). nih.gov The presence of the nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene (B151609). nih.gov

Regioselectivity of Electrophilic Attack on 1,5-Naphthyridines

The 1,5-naphthyridine core is deactivated towards electrophilic substitution due to the presence of the nitrogen atoms. nih.gov However, when such reactions occur, the position of substitution is influenced by the reaction conditions and the substituents already present on the ring.

Computational methods, such as the RegioSQM method, can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers. amazonaws.com For 1,5-naphthyridines, this method involves protonating all aromatic C-H carbons and identifying those with the lowest free energies. amazonaws.com

In the case of bromination, the reaction of a benzonaphthyridine in weakly acidic media has been shown to occur at the pyridine ring in the β-position relative to the nitrogen atom, rather than on the benzene ring. nih.gov This proceeds through a nucleophilic addition-elimination mechanism. nih.gov The presence of an amino group, as in this compound, is expected to be highly activating and direct incoming electrophiles to the ortho and para positions. byjus.com

Oxidation and Reduction Pathways of the Naphthyridine Ring System and its Substituents

The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions. nih.govnih.gov

Oxidation:

N-oxidation of the nitrogen atoms in the 1,5-naphthyridine ring can be achieved using peracids like m-CPBA. nih.gov These N-oxides can then facilitate further electrophilic and nucleophilic additions. nih.gov

Oxidation of tetrahydro-1,5-naphthyridines can lead to the aromatic 1,5-naphthyridine structure. nih.gov This can be achieved through methods like acceptorless dehydrogenation using photoredox catalysis in combination with cobalt catalysis. nih.gov

Reduction:

The reduction of 1,5-naphthyridine derivatives is a common transformation. For instance, naphthyridinones can be reduced to the corresponding naphthyridines. nih.gov

In dinuclear ruthenium complexes with 1,5-naphthyridine-based bridging ligands, the reduction process involves the addition of an electron to a ligand π*-orbital and is therefore sensitive to the electronegativity of the ligand. acs.org Ligands with a higher number of nitrogen atoms, and thus higher electronegativity, exhibit more positive reduction potentials. acs.org

Rearrangement Reactions and Intermediates

Pyridyne/Naphthyridyne Intermediates in Amidation/Amination Reactions

The amination of bromo-substituted 1,5-naphthyridines can proceed through a mechanism involving a highly reactive naphthyridyne intermediate. When 3-bromo- (B131339) and 4-bromo-1,5-naphthyridine (B1283561) are treated with potassium amide in liquid ammonia, a mixture of 3-amino- and 4-amino-1,5-naphthyridine is formed. researchgate.net This outcome is explained by the formation of a common intermediate, 3,4-didehydro-1,5-naphthyridine (a 1,5-naphthyridyne). researchgate.net

Similarly, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine has been proposed to proceed via a 3,4-didehydro intermediate, resulting in a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine. researchgate.net However, another study reports that this reaction exclusively yields 3-amino-2-ethoxy-1,5-naphthyridine. researchgate.net

Recent developments in amination reactions have utilized nickel catalysis. A "naked nickel" catalyzed approach has been successful in the amination of various heteroaryl bromides, including 3-bromo-1,5-naphthyridine (B97392), with high yields. nih.govacs.org This method is tolerant of Lewis-basic heteroatoms present in the substrate. nih.govacs.org

Coordination Chemistry: this compound as a Ligand Precursor

The 1,5-naphthyridine scaffold is a valuable component in the design of ligands for metal complexes due to its chelating ability. nih.govmdpi.comresearchgate.net

Metal Complex Formation with 1,5-Naphthyridine Derivatives

Derivatives of 1,5-naphthyridine have been successfully used to create a variety of ligands for transition metal complexes, particularly with ruthenium and palladium. nih.govacs.org The functionalization of the 1,5-naphthyridine core, often at the 2- and 6-positions, leads to new polypyridine ligands. acs.org

These ligands can act as bridges between two metal centers, and the resulting dinuclear complexes exhibit interesting electrochemical and photophysical properties. acs.orgacs.org The degree of electronic communication between the metal centers through the 1,5-naphthyridine linker can be assessed by electrochemical methods. acs.org Studies have shown that this communication is somewhat less efficient than through a pyrazine (B50134) linker. acs.org The absorption properties of these complexes are influenced by the extent of delocalization and the number of metal centers. acs.org

No Published Research Found on Computational and Theoretical Studies of this compound

A comprehensive search of scholarly databases and scientific literature has revealed no specific computational and theoretical studies focused on the chemical compound this compound.

Despite a thorough investigation for research pertaining to the quantum chemical calculations, molecular structure optimization, conformational analysis, electronic structure, and reactivity predictions of this compound, no dedicated studies were identified. As a result, the detailed article requested, which was to be structured around specific computational methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis for this particular compound, cannot be generated at this time.

The absence of published data prevents the creation of an evidence-based article that would meet the requirements for detailed research findings and scientifically accurate content. The specific analyses requested, including molecular geometry optimization, conformational energy landscapes, intramolecular charge transfer, and the interpretation of global reactivity descriptors, are contingent on dedicated computational research which does not appear to have been performed or published for this compound.

Further research by the scientific community would be required to produce the data necessary to fulfill the detailed request.

Computational and Theoretical Studies on 3 Bromo 1,5 Naphthyridin 4 Amine

Electronic Structure and Reactivity Predictions

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

No published studies were found that specifically map the molecular electrostatic potential of 3-Bromo-1,5-naphthyridin-4-amine to identify its electrophilic and nucleophilic sites.

Mechanistic Pathways Elucidation via Computational Modeling

There is no available research detailing the computational modeling of reaction mechanisms involving this compound.

Transition State Characterization and Reaction Barrier Calculations

Specific data on the characterization of transition states or the calculation of reaction energy barriers for reactions involving this compound are absent from the current scientific literature.

Solvent Effects in Computational Studies

No computational studies were identified that investigate the effect of different solvents on the structure, stability, or reactivity of this compound.

Advanced Topological Analysis of Electron Density

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

A QTAIM analysis, which would provide insight into the nature of the chemical bonds within this compound, has not been reported.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

Similarly, no studies utilizing Reduced Density Gradient (RDG) analysis to visualize and characterize the non-covalent interactions within the molecular structure of this compound are available.

Prediction of Spectroscopic Signatures from First Principles

First-principles, or ab initio, quantum chemical calculations are employed to predict the spectroscopic characteristics of a molecule from its fundamental electronic structure, without reliance on empirical parameters. For organic molecules like this compound, Density Functional Theory (DFT) is the most widely used and effective method. researchgate.net The process typically begins with the optimization of the molecule's ground-state geometry. Following this, various spectroscopic properties can be calculated. Common approaches utilize hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), which have been shown to provide a good balance between computational cost and accuracy for such systems. tandfonline.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is standard for calculating nuclear magnetic shielding tensors. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, the electron-withdrawing bromine atom and the electron-donating amine group, along with the nitrogen atoms within the naphthyridine core, would create a distinct pattern of deshielding and shielding effects across the aromatic system. Protons on the aromatic rings are expected to appear in the downfield region, characteristic of such heterocyclic systems. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative, based on typical values for related structures, as specific published data for this compound is not available.

Atom NumberPredicted ¹³C Shift (ppm)Atom NumberPredicted ¹H Shift (ppm)
C-2151.8H-28.15
C-3109.5H-68.80
C-4155.2H-77.50
C-4a142.0H-88.30
C-6148.9NH₂5.90
C-7122.3
C-8135.6
C-8a140.1

Vibrational Spectroscopy (FTIR and Raman)

Computational methods can predict the vibrational frequencies and intensities of both infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scifiniti.com

The analysis of these calculated vibrations allows for the definitive assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key predicted vibrations would include the N-H stretching modes of the amine group, aromatic C-H stretching, C=C and C=N ring stretching, and the characteristic C-Br stretching vibration at a lower frequency.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and shows expected vibrational modes and frequency ranges based on the compound's functional groups.

Predicted Frequency (cm⁻¹)Intensity (IR/Raman)Assignment
3450-3350Medium / MediumAsymmetric & Symmetric N-H Stretch
3100-3000Medium / StrongAromatic C-H Stretch
1640-1600Strong / MediumN-H Scissoring
1580-1450Strong / StrongC=C and C=N Ring Stretching
1350-1250Strong / MediumAromatic C-N Stretch
~600Medium / WeakC-Br Stretch

Electronic Absorption Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules. worldscientific.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of UV or visible light. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band.

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the fused aromatic ring system. The calculations can help assign specific absorption maxima (λmax) to electronic transitions between particular molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

Table 3: Predicted UV-Vis Absorption Data for this compound This table is illustrative, showing typical electronic transitions for similar aromatic systems.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3550.25HOMO → LUMOπ → π
2980.48HOMO-1 → LUMOπ → π
2500.32HOMO → LUMO+1π → π*

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Bromo 1,5 Naphthyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-bromo-1,5-naphthyridin-4-amine. While standard 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule.

For complex heterocyclic systems like naphthyridines, 2D NMR experiments are crucial for unambiguous signal assignments. uni-rostock.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the naphthyridine rings, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the carbon it is attached to, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. For a planar molecule like this compound, NOESY can help to confirm the relative positions of substituents.

While specific 2D NMR data for this compound is not widely published, the application of these techniques to similar naphthyridine and quinoline (B57606) structures is well-documented. uni-rostock.declockss.organu.edu.au For example, in the analysis of related naphthyridine derivatives, COSY, HSQC, and HMBC were instrumental in assigning the complex aromatic proton and carbon signals. uni-rostock.de

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiInformation Gained
COSY ¹H - ¹HShows which protons are coupled to each other, establishing the proton spin systems within the pyridine (B92270) rings. creative-biostructure.com
HSQC ¹H - ¹³C (1-bond)Connects each proton to its directly attached carbon atom. youtube.com
HMBC ¹H - ¹³C (2-3 bonds)Establishes long-range connectivity, linking different parts of the molecule and assigning quaternary carbons. creative-biostructure.com
NOESY ¹H - ¹H (through space)Confirms spatial proximity of protons, reinforcing structural assignments.

Solid-state NMR (ssNMR) is a valuable tool for studying the structure of solid materials, including different crystalline forms or polymorphs. Polymorphism can significantly impact the physical properties of a compound. While there is no specific literature found detailing solid-state NMR studies on this compound, this technique would be the method of choice to investigate and characterize different solid forms if they were to be discovered.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (C₈H₆BrN₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. The molecular weight is reported as 224.061 g/mol . cymitquimica.com HRMS is a standard technique for confirming the identity of newly synthesized compounds. clockss.org

The analysis of fragmentation patterns in mass spectrometry offers clues to the molecule's structure. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the bromine atom and fragmentation of the naphthyridine core. The stable aromatic ring structure often leads to strong molecular ion peaks. libretexts.orgaip.org The fragmentation of cyclic amines can be complex, but often involves cleavage of bonds adjacent to the nitrogen atoms. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful techniques for assessing the purity of a compound and for monitoring the progress of chemical reactions. nih.gov These methods separate components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of impurities.

In the synthesis of related heterocyclic compounds, UPLC-MS/MS has been employed for the sensitive detection of trace-level impurities. nih.govscispace.com For this compound, an LC-MS or UPLC method would be developed to ensure the final product meets a high purity standard (e.g., ≥95%). nih.gov This is crucial for its use in further chemical synthesis where impurities could lead to unwanted side reactions. During its synthesis, these techniques can be used to track the consumption of starting materials and the formation of the product in real-time. google.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. specac.com

N-H Stretching: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. libretexts.org

C=N and C=C Stretching: The aromatic naphthyridine ring system will have C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. acs.org

C-H Stretching: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹. libretexts.org

C-Br Stretching: The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.

In a related compound, 3-amino-1-bromo-4-methyl-2,6-naphthyridine, the IR spectrum showed bands at 3462, 3280, and 3132 cm⁻¹ for the NH₂ stretching and a band at 1630 cm⁻¹ for the NH₂ deformation, confirming the presence of the primary amino group. rroij.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring system. Computational simulations can be used to predict and assign the vibrational frequencies in both IR and Raman spectra. nepjol.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
**Primary Amine (-NH₂) **N-H Stretch3300 - 3500 (two bands) libretexts.org
Aromatic Ring C=C and C=N Stretch1450 - 1650 acs.org
Aromatic C-H C-H Stretch> 3000 libretexts.org
Bromoalkane (C-Br) C-Br Stretch< 700

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence of both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the naphthyridine nitrogen atoms) suggests that hydrogen bonding would be a primary determinant of the supramolecular architecture.

It is anticipated that the amine group (-NH₂) would participate in intermolecular hydrogen bonds with the nitrogen atoms of the naphthyridine rings of neighboring molecules. This interaction is a recurring motif in the crystal structures of amino-substituted aza-aromatic compounds. For instance, in the crystal structures of related amino-pyridines and amino-quinolines, N-H···N hydrogen bonds are commonly observed, leading to the formation of dimers, chains, or more complex networks.

Furthermore, the bromine atom introduces the possibility of halogen bonding. The bromine atom can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites such as the nitrogen atoms of the naphthyridine ring or the amine group of an adjacent molecule. While weaker than conventional hydrogen bonds, these interactions can play a significant role in directing the crystal packing.

A summary of expected intermolecular interactions based on analogous structures is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondingN-H (Amine)N (Naphthyridine)2.8 - 3.2
Halogen BondingC-BrN (Naphthyridine/Amine)3.0 - 3.5
π-π StackingNaphthyridine RingNaphthyridine Ring3.3 - 3.8

This table is predictive and based on data from structurally related compounds.

Co-crystallization Studies with Reaction Intermediates or Ligands

A search of the scientific literature did not yield any studies on the co-crystallization of this compound with reaction intermediates or ligands. Co-crystallization is a powerful technique used to isolate and structurally characterize transient species or to design materials with specific properties by combining a target molecule with a suitable co-former.

In a hypothetical co-crystallization experiment, the amine group and the naphthyridine nitrogen atoms of this compound would be the primary sites for forming intermolecular interactions with a co-former. For example, co-crystallization with a carboxylic acid could lead to the formation of a robust salt or co-crystal via N-H···O and O-H···N hydrogen bonds. Similarly, co-crystallization with metal salts could result in coordination complexes where the naphthyridine acts as a ligand. Such studies, if undertaken, would provide valuable insights into the intermolecular recognition properties of this molecule.

3 Bromo 1,5 Naphthyridin 4 Amine As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Heterocyclic Systems

The strategic positioning of the amino and bromo groups on the 1,5-naphthyridine (B1222797) framework allows for a diverse range of chemical transformations, making 3-Bromo-1,5-naphthyridin-4-amine a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the bromine atom at the C3 position facilitates various palladium-catalyzed cross-coupling reactions, while the amino group at C4 can participate in cyclization and condensation reactions.

A key strategy involves the initial functionalization of the bromo group via cross-coupling reactions, followed by reactions involving the amino group to construct fused rings. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties at the C3 position. The resulting 3-aryl-1,5-naphthyridin-4-amine can then undergo intramolecular cyclization or condensation reactions to afford polycyclic aromatic systems.

Similarly, Sonogashira coupling of this compound with terminal alkynes provides access to 3-alkynyl-1,5-naphthyridin-4-amines. mdpi.com These intermediates can be further elaborated through intramolecular cyclizations, such as those promoted by transition metals or strong acids, to yield fused pyridopyrroles or other complex heterocyclic structures. The general reactivity of bromo-naphthyridines in Sonogashira couplings highlights the potential of this approach. mdpi.comlibretexts.orgwikipedia.orggold-chemistry.orgorganic-chemistry.org

The amino group can also be the initial site of reaction. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings. Subsequent intramolecular cyclization involving the bromo group, perhaps via a Heck or a copper-catalyzed C-N coupling reaction, would complete the synthesis of the advanced heterocyclic system.

Scaffold for Combinatorial Library Synthesis (Methodological Aspects)

The bifunctional nature of this compound makes it an ideal scaffold for the synthesis of combinatorial libraries, which are essential tools in drug discovery and materials science. The orthogonal reactivity of the bromo and amino groups allows for the sequential or parallel introduction of diverse substituents, leading to the rapid generation of a large number of structurally related compounds.

Methodologically, a common approach involves anchoring the scaffold to a solid support, either through the amino group or a functional handle introduced at the bromine position. This solid-phase synthesis strategy facilitates the purification process, as excess reagents and byproducts can be easily washed away.

Alternatively, solution-phase combinatorial synthesis can be employed, often utilizing microwave-assisted reactions to accelerate the process and improve yields. beilstein-journals.org A typical workflow for a library synthesis based on this compound could involve:

Diversification at the C3 position: A Suzuki-Miyaura or Sonogashira cross-coupling reaction with a library of boronic acids or terminal alkynes would introduce the first point of diversity.

Diversification at the C4-amino group: The resulting library of 3-substituted-1,5-naphthyridin-4-amines could then be subjected to a second diversification step. This could involve acylation with a library of carboxylic acids or sulfonyl chlorides, or reductive amination with a library of aldehydes or ketones.

The following table illustrates a hypothetical two-step library synthesis starting from this compound, showcasing the potential for generating a diverse set of compounds.

Step 1: Suzuki CouplingStep 2: Acylation of Amino Group
Boronic Acid Carboxylic Acid
Phenylboronic acidAcetic acid
4-Methoxyphenylboronic acidPropionic acid
3-Thienylboronic acidBenzoic acid
2-Pyridylboronic acidCyclohexanecarboxylic acid

This modular approach allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core.

Applications in the Synthesis of Complex Natural Products and Synthetic Analogs (focus on synthetic routes, not biological outcomes)

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various complex alkaloids. The synthetic strategies employed for related naphthyridine derivatives provide a clear blueprint for how this compound could be utilized in the synthesis of natural product analogs.

One such example is the synthesis of canthin-4-ones, a class of indole (B1671886) alkaloids. A synthetic route to canthin-4-one has been developed starting from 3-amino-4-bromopyridine. acs.org This synthesis proceeds through the formation of an 8-bromo-1,5-naphthyridin-4(1H)-one intermediate. acs.org This key intermediate undergoes a Suzuki-Miyaura coupling followed by an intramolecular C-N bond formation to construct the final pentacyclic ring system. acs.org The structural similarity of this intermediate to this compound suggests that the latter could serve as a valuable precursor for analogous polycyclic structures.

Furthermore, the benzo[c] nih.govnaphthyridine ring system, a core structure in several marine pyridoacridine alkaloids like ascididemin, has been synthesized from functionalized naphthyridine precursors. beilstein-journals.org Synthetic approaches towards these alkaloids often involve the strategic functionalization of a pre-formed naphthyridine ring. The presence of both a bromo and an amino group in this compound offers a dual handle for the annulation of additional rings, paving the way for the synthesis of complex natural product analogs.

The following table outlines a generalized synthetic sequence for a hypothetical natural product analog, starting from this compound.

StepReaction TypeReactantIntermediate
1Suzuki-Miyaura Coupling2-Formylphenylboronic acid3-(2-Formylphenyl)-1,5-naphthyridin-4-amine
2Intramolecular Pictet-Spengler ReactionAcid catalystFused polycyclic system

This sequence illustrates how the strategic use of cross-coupling and cyclization reactions on the this compound scaffold can lead to the construction of intricate molecular architectures reminiscent of natural products.

Development of Novel Methodologies Utilizing its Unique Reactivity

The unique electronic properties and the presence of two distinct reactive sites in this compound make it an interesting substrate for the development of novel synthetic methodologies. The electron-deficient nature of the naphthyridine ring system influences the reactivity of the bromo and amino substituents, opening avenues for new chemical transformations.

Recent advancements in catalysis have demonstrated the utility of related bromo-naphthyridines in novel coupling reactions. For example, nickel-catalyzed amination reactions have been successfully applied to 3-bromo-1,5-naphthyridine (B97392), offering an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. chemrxiv.orgacs.org This "naked nickel" catalysis proceeds without the need for specialized ligands, highlighting a move towards more sustainable and cost-effective synthetic methods. chemrxiv.orgacs.org

The reactivity of the C-H bonds on the naphthyridine ring could also be exploited. While the bromo and amino groups are the primary sites of reactivity, recent developments in C-H activation chemistry could allow for the direct functionalization of other positions on the ring, leading to the synthesis of highly substituted and complex 1,5-naphthyridine derivatives.

The table below summarizes some of the key cross-coupling reactions that are central to the functionalization of the 3-bromo-1,5-naphthyridine scaffold.

Reaction NameCatalyst/ReagentsBond Formed
Suzuki-Miyaura CouplingPd catalyst, Base, Boronic acid/esterC-C
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst, Base, Terminal alkyneC-C (sp)
Buchwald-Hartwig AminationPd catalyst, Ligand, Base, AmineC-N
Heck ReactionPd catalyst, Base, AlkeneC-C (sp2)
Stille CouplingPd catalyst, OrganostannaneC-C
Negishi CouplingPd or Ni catalyst, Organozinc reagentC-C

The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic transformations and the construction of novel molecular entities with interesting properties.

Future Research Directions and Unexplored Avenues for 3 Bromo 1,5 Naphthyridin 4 Amine Chemistry

Development of Novel, Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes to 3-bromo-1,5-naphthyridin-4-amine and its derivatives is a critical area for future research. Current methods often rely on traditional, multi-step syntheses that may involve harsh conditions and generate significant waste. Future efforts should focus on "green chemistry" approaches to mitigate these issues.

One promising avenue is the use of microwave-assisted organic synthesis. derpharmachemica.comscispace.com This technique has been shown to accelerate reactions, improve yields, and reduce byproducts in the synthesis of other naphthyridine derivatives. derpharmachemica.com Exploring microwave-assisted variations of classical reactions like the Friedländer annulation or developing novel microwave-promoted cyclizations could lead to more sustainable access to the this compound core. rsc.orgnih.govacs.org

Furthermore, the use of water as a reaction solvent, as demonstrated in the synthesis of other 1,8-naphthyridines, presents another green alternative to conventional organic solvents. rsc.orgnih.govacs.org Research into aqueous-based synthetic methods for this compound, potentially coupled with biocompatible catalysts, could significantly reduce the environmental impact of its production. nih.govacs.org

Advanced Catalyst Design for Selective Functionalization

The bromine atom at the C3-position and the amino group at the C4-position, along with the reactive pyridine (B92270) rings, offer multiple sites for functionalization. However, achieving high selectivity remains a challenge. Future research should focus on the design of advanced catalysts to control the regioselectivity of reactions.

Transition-metal catalysis, particularly with rhodium and palladium, has shown great promise for the C-H activation and functionalization of naphthyridine cores. nih.govacs.orgbohrium.comnih.gov Rhodium(III)-catalyzed C-H activation, for instance, has been successfully employed for the synthesis of various naphthyridinone derivatives and could be adapted for the selective functionalization of the this compound scaffold. nih.govacs.org This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are already used for the synthesis of amino-naphthyridines. mdpi.comnih.govacs.orgnih.gov Future catalyst design could focus on developing more active and selective palladium complexes that can operate under milder conditions and tolerate a wider range of functional groups, enabling more diverse modifications of the this compound structure.

Exploration of New Mechanistic Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. While mechanisms for reactions like the Friedländer condensation and nucleophilic aromatic substitution on some naphthyridine systems have been proposed, detailed mechanistic studies on reactions involving this compound are scarce.

Future research could employ a combination of experimental techniques, such as kinetic studies and isotope labeling, along with computational methods to elucidate reaction pathways. For example, investigating the mechanism of metal-catalyzed C-H activation on the 1,5-naphthyridine (B1222797) ring system could reveal key intermediates and transition states, providing insights for catalyst improvement. nih.govsioc-journal.cnacs.org Understanding the interplay of the bromo and amino substituents in directing the reactivity of the naphthyridine core is another area ripe for exploration.

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. acs.orgsioc-journal.cnacs.orgresearchgate.netresearchgate.net In the context of this compound, theoretical studies can be employed in several ways.

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize and predict the regioselectivity of functionalization reactions. sioc-journal.cn Furthermore, computational modeling can be used to design new catalysts by predicting their activity and selectivity for specific transformations of the this compound scaffold. researchgate.net For instance, theoretical screening of different ligands for palladium or rhodium catalysts could identify candidates with enhanced performance for C-H functionalization or cross-coupling reactions. Mechanistic pathways for novel reactions can also be modeled to assess their feasibility before attempting them in the lab. sioc-journal.cnacs.org

Potential for Material Science Applications (e.g., Non-Linear Optics)

The extended π-system and the presence of donor (amino) and acceptor-like (pyridinic nitrogen) groups within the this compound structure suggest its potential for applications in materials science. mdpi.comnih.govresearchgate.net One particularly interesting area is non-linear optics (NLO). Molecules with large hyperpolarizabilities are sought after for applications in optical devices, and nitrogen-containing heterocycles have shown promise in this regard. Future research should involve the synthesis of various derivatives of this compound with different electron-donating and -withdrawing groups to systematically study their NLO properties.

Furthermore, the 1,5-naphthyridine scaffold can act as a ligand for metal complexes, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could exhibit interesting electronic, magnetic, or catalytic properties. The synthesis and characterization of metal complexes incorporating this compound as a ligand is a largely unexplored but potentially fruitful research direction. The electronic properties of such compounds could also make them suitable for use in Organic Light Emitting Diodes (OLEDs). nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. numberanalytics.com The integration of the synthesis of this compound and its derivatives into continuous flow processes could lead to more efficient and reproducible production. youtube.com This would be particularly beneficial for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation.

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new derivatives. sigmaaldrich.comnih.govresearchgate.netrsc.org These systems can rapidly synthesize libraries of compounds by systematically varying starting materials and reaction conditions. Applying this technology to the this compound scaffold would enable the high-throughput synthesis and screening of new compounds for various applications, including drug discovery and materials science. nih.govrsc.org

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-1,5-naphthyridin-4-amine?

Methodological Answer:
The compound is typically synthesized via halogen substitution reactions. Two validated methods include:

  • Amination of 3,4-dibromo-1,5-naphthyridine using ammonia (NH₃) as the nucleophile at 160°C in a solvent (exact solvent unspecified), though yields are not reported .
  • Copper-catalyzed amination of 3-bromo-1,5-naphthyridine with NH₄OH and CuSO₄·17H₂O under sealed conditions for 40 hours, achieving 75% yield .

Recommendation: Optimize reaction time and solvent polarity (e.g., ethanol or DMF) to improve reproducibility. Monitor reaction progress via TLC or HPLC.

Basic: How can the purity and structure of this compound be characterized?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of Br signals and presence of amine protons). Compare with reported data for 1,5-naphthyridin-4-amine derivatives .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected: ~223.05 g/mol for C₈H₆BrN₃).
  • Chromatography : HPLC with UV detection (λ ~270–300 nm) to assess purity (>95%) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • GHS Hazards : Based on analogous brominated amines, it may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye damage (Category 1) .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust.
  • Storage : Store in airtight containers at 0–6°C to prevent decomposition .

Advanced: How can contradictory yields in synthesis methods be resolved?

Methodological Answer:
Discrepancies arise from variables like temperature, catalyst loading, and solvent choice. For example:

  • reports an unspecified yield using NH₃ at 160°C , while achieves 75% yield with NH₄OH and CuSO₄ .
    Experimental Design :

Conduct a DoE (Design of Experiments) varying temperature (140–180°C), solvent (EtOH vs. DMF), and catalyst (Cu vs. Pd).

Use GC-MS or in-situ IR to track intermediate formation.

Compare isolated yields and purity via column chromatography.

Advanced: How to control regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects : The bromine at position 3 activates the adjacent position 4 for substitution. Use soft nucleophiles (e.g., amines) to target position 3 .
  • Steric Effects : Bulky substituents at position 4 may direct reactions to position 8. For example, 4-chloro derivatives undergo amination at position 4 with NH₃ in phenol at 170°C .
    Validation : Perform competition experiments with deuterated analogs or computational modeling (DFT) to map reactive sites.

Advanced: What methodologies enable functionalization via acylation or cyclization?

Methodological Answer:

  • Acylation : React this compound with acetic anhydride (Ac₂O) in benzene under reflux (4 hours) to yield 4-acetamido derivatives (72% yield) .
  • Cyclization : Use diethyl ethoxymethylenemalonate to form vinylamino intermediates, followed by thermal cyclization in Dowtherm A (high-boiling solvent) to generate fused heterocycles (89% yield) .
    Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side products.

Advanced: How can cross-coupling reactions expand its utility in medicinal chemistry?

Methodological Answer:

  • Buchwald-Hartwig Amination : Couple with aryl halides using Pd(OAc)₂/Xantphos to introduce diverse amines at position 3 .
  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis .
    Troubleshooting : If coupling fails, check for steric hindrance or dehalogenation side reactions. Use additives like Cs₂CO₃ to enhance reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.